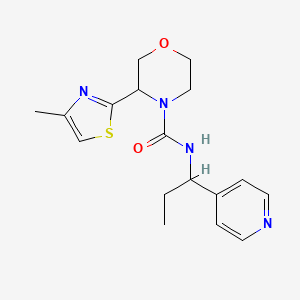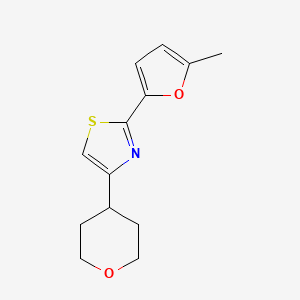![molecular formula C13H17N3O2S2 B7633242 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for future research in a number of different fields.
作用機序
The mechanism of action of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine is not fully understood, but it is believed to involve modulation of the activity of certain neurotransmitters in the brain, including GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine has a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine in lab experiments is its potent analgesic and anticonvulsant effects. This makes it a useful tool for studying the mechanisms underlying pain and epilepsy.
One limitation of using this compound in lab experiments is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research on 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine. Some possible areas of focus include:
1. Further studies on the mechanisms underlying the analgesic and anticonvulsant effects of this compound.
2. Development of new treatments for chronic pain and epilepsy based on the properties of this compound.
3. Investigation of the antioxidant and neuroprotective effects of this compound, with a focus on potential applications in the treatment of neurodegenerative diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, with a focus on optimizing dosing regimens for potential clinical use.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine involves a multi-step process that begins with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form 2-chlorothiophene. This compound is then reacted with sodium azide to form 2-azidothiophene, which is subsequently reacted with ethylene glycol to form 2-(2-hydroxyethoxy)thiophene.
The next step in the synthesis process involves the reaction of 2-(2-hydroxyethoxy)thiophene with 1,2-dibromoethane to form 4-(2-bromoethyl)thiophene. This compound is then reacted with sodium azide to form 4-(2-azidoethyl)thiophene, which is subsequently reacted with morpholine to form 4-[2-(morpholin-4-yl)ethyl]thiophene.
Finally, the synthesis of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine is completed by reacting 4-[2-(morpholin-4-yl)ethyl]thiophene with 3-mercapto-5-(2-methyl-2-propanyl)-1,2,4-oxadiazole in the presence of a palladium catalyst.
科学的研究の応用
The potential applications of 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine in scientific research are numerous. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties.
One potential application of this compound is in the development of new treatments for chronic pain. Studies have shown that 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine has potent analgesic effects, making it a promising candidate for further research in this area.
Another potential application of this compound is in the treatment of epilepsy. Studies have shown that 4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine has anticonvulsant properties, making it a potential candidate for the development of new anti-epileptic drugs.
特性
IUPAC Name |
4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-2-11(20-8-1)13-14-12(18-15-13)10-19-9-5-16-3-6-17-7-4-16/h1-2,8H,3-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMLMZUZBBBGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)

![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)

![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

